molecular formula C7H4N4S B1659620 2-Azidobenzothiazole CAS No. 6635-39-8

2-Azidobenzothiazole

Cat. No.: B1659620
CAS No.: 6635-39-8
M. Wt: 176.2 g/mol
InChI Key: ACOBHADKZWDQNB-UHFFFAOYSA-N
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Description

2-Azidobenzothiazole is an organic compound that belongs to the class of azides. It is characterized by the presence of an azide group (-N₃) attached to the benzothiazole ring. Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. The azide group imparts unique reactivity to the compound, making it valuable in various chemical and biological applications.

Scientific Research Applications

2-Azidobenzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

    Biology: Employed in the photoaffinity labeling of biomolecules, allowing the study of protein interactions and functions.

    Medicine: Investigated for its potential antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and as a building block for complex organic molecules.

Future Directions

  • Drug Development : Explore 2-azidobenzothiazole derivatives as potential antibacterial agents, building upon recent research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azidobenzothiazole can be synthesized from substituted 2-aminobenzothiazoles using sodium nitrite and sodium azide under mild conditions

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azidobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Thermal Decomposition: Upon heating, this compound can decompose to form reactive intermediates like nitrenes, which can further react to form various products.

Common Reagents and Conditions:

    Sodium Nitrite and Sodium Azide: Used in the initial synthesis of this compound.

    Heat: Applied in thermal decomposition reactions.

    Copper Catalysts: Often used in cycloaddition reactions to enhance the reaction rate and selectivity.

Major Products:

    Triazoles: Formed through cycloaddition reactions.

    Nitrenes: Reactive intermediates formed during thermal decomposition.

Mechanism of Action

The mechanism of action of 2-azidobenzothiazole involves the reactivity of the azide group. Upon activation (e.g., by heat or light), the azide group can generate nitrenes, which are highly reactive intermediates. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The specific molecular targets and pathways depend on the context of the reaction and the nature of the interacting molecules.

Comparison with Similar Compounds

    2-Azidobenzimidazole: Similar in structure but contains an imidazole ring instead of a thiazole ring.

    2-Azidobenzoxazole: Contains an oxazole ring, differing in the heteroatom present in the ring.

    2-Azidobenzothiophene: Contains a thiophene ring, which is a sulfur-containing five-membered ring.

Uniqueness of 2-Azidobenzothiazole:

    Reactivity: The presence of both sulfur and nitrogen in the benzothiazole ring imparts unique reactivity compared to other azidobenzene derivatives.

    Applications: Its specific reactivity makes it particularly useful in the synthesis of sulfur-containing heterocycles and in applications requiring photoaffinity labeling.

Properties

IUPAC Name

2-azido-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c8-11-10-7-9-5-3-1-2-4-6(5)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOBHADKZWDQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-39-8
Record name NSC53379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52213
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azidobenzothiazole
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2-Azidobenzothiazole
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2-Azidobenzothiazole
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Reactant of Route 6
2-Azidobenzothiazole

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